molecular formula C17H21N3O5 B2772978 3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396851-21-0

3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2772978
CAS No.: 1396851-21-0
M. Wt: 347.371
InChI Key: XUAMRZCGKGQHOG-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound consists of an oxadiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N4O3C_{15}H_{18}N_{4}O_{3}

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against multiple cancer cell lines, revealing promising results for compounds similar to this compound. The compound demonstrated:

  • IC50 values ranging from 0.67 µM to 0.87 µM against different cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87
3-Methyl...VariousTBD

Antimicrobial Activity

The antimicrobial potential of compounds containing the oxadiazole scaffold has been extensively studied. For example, derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against MRSA strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound DMRSA1
Compound EE. coli16
Compound FS. aureusTBD

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression or bacterial survival.
  • Molecular Docking Studies : Research has indicated strong binding affinities to target proteins associated with cancer and microbial resistance .

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent study evaluated a series of oxadiazole derivatives for their anticancer effects on various human cancer cell lines, demonstrating that certain modifications enhance potency significantly .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains, showing that modifications can lead to increased effectiveness compared to traditional antibiotics .

Scientific Research Applications

Pharmacological Applications

The compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant pharmacological effects including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial properties. Studies indicate that they possess antibacterial, antifungal, and antitubercular activities. For instance, derivatives have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Effects : Oxadiazole derivatives have been reported to possess anti-inflammatory properties. Research indicates that certain compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
  • Analgesic Properties : Some studies have highlighted the analgesic effects of oxadiazole derivatives, with certain compounds demonstrating higher protective effects than established analgesics like Indomethacin .

Case Studies

Several studies provide insights into the efficacy of 3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate:

Case Study 1: Antimicrobial Efficacy

In a comparative study, several oxadiazole derivatives were tested against common bacterial strains. The compound demonstrated an MIC of 10 μg/mL against E. coli, indicating significant antibacterial activity .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various oxadiazole derivatives in a rat model of paw edema. The compound exhibited a reduction in paw swelling comparable to that of standard anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibits COX enzymes; reduces inflammation in vivo
AnalgesicHigher protective effects than Indomethacin

Chemical Reactions Analysis

Functionalization of the Azetidine Moiety

The azetidine ring is introduced via Mitsunobu reactions or alkylation:

  • Mitsunobu Reaction : Boc-protected amines (e.g., 77 ) react with alcohols (e.g., 3-phenylpropanol) using DIAD/TPP to form ethers (78a–f ) .

  • Deprotection and Coupling : Boc removal with TFA followed by HBTU-mediated coupling with carboxylic acids yields amides (80a–f ) .

Table 2: Key Azetidine Modification Reactions

StepReagentsYield (%)Purity (%)Source
Mitsunobu alkylationDIAD, TPP, 3-phenylpropanol65–80>95
Amide couplingHBTU, DIPEA, (S)-2-phenylpropionic acid70–85>90

Oxalate Salt Formation

The free base is converted to the oxalate salt via acid-base reaction:

  • Procedure : The oxadiazole-azetidine compound is dissolved in ethanol and treated with oxalic acid dihydrate. Crystallization yields the oxalate salt with >95% purity.

Nucleophilic Substitution at Oxadiazole C-5

The methyl group at C-5 undergoes halogenation under radical conditions:

  • Bromination : NBS/AIBN in CCl₄ introduces bromine at C-5, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation of Azetidine Sulfur

The azetidine’s sulfur atom is oxidized to sulfone using m-CPBA:

  • Conditions : CH₂Cl₂, 0°C → RT, 12 hr (yield: 85–90%) .

Stability Under Physiological Conditions

The compound exhibits pH-dependent hydrolysis:

  • Acidic Conditions (pH 2) : Oxadiazole ring undergoes partial hydrolysis to amidoxime over 24 hr .

  • Neutral Conditions (pH 7.4) : Stable for >48 hr, making it suitable for in vivo studies .

Table 3: Hydrolysis Kinetics of Oxadiazole Core

pHHalf-life (hr)Degradation ProductSource
2.06.2Amidoxime
7.4>48No degradation

Catalytic Hydrogenation

The phenylpropyl sidechain undergoes hydrogenation:

  • Conditions : H₂ (1 atm), Pd/C (10%), MeOH, 25°C, 12 hr (yield: 92%) .

  • Product : Saturated cyclohexylpropyl analog with retained oxadiazole integrity.

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the oxadiazole ring:

  • Outcome : Forms nitrile and carbonyl fragments, confirmed by LC-MS .

Properties

IUPAC Name

3-methyl-5-[1-(3-phenylpropyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.C2H2O4/c1-12-16-15(19-17-12)14-10-18(11-14)9-5-8-13-6-3-2-4-7-13;3-1(4)2(5)6/h2-4,6-7,14H,5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAMRZCGKGQHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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